molecular formula C20H15BrN2O B12002807 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- CAS No. 62871-40-3

1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-

Cat. No.: B12002807
CAS No.: 62871-40-3
M. Wt: 379.2 g/mol
InChI Key: QQLDYVZWIRVTKD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a bromine atom and a phenylmethoxy group in its structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. It may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways . The presence of the bromine atom and phenylmethoxy group enhances its binding affinity to these molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

62871-40-3

Molecular Formula

C20H15BrN2O

Molecular Weight

379.2 g/mol

IUPAC Name

2-(5-bromo-2-phenylmethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C20H15BrN2O/c21-15-10-11-19(24-13-14-6-2-1-3-7-14)16(12-15)20-22-17-8-4-5-9-18(17)23-20/h1-12H,13H2,(H,22,23)

InChI Key

QQLDYVZWIRVTKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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